molecular formula C18H29N3O2 B6110909 N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide

Cat. No.: B6110909
M. Wt: 319.4 g/mol
InChI Key: KWJPZUFHHJTJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . Industrial production methods often involve multicomponent reactions and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-ethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-16-17(19-13-23-16)18(22)20-15-9-6-10-21(12-15)11-14-7-4-3-5-8-14/h13-15H,2-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJPZUFHHJTJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.